(E)-(4-Aminostyryl)boronic acid
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Overview
Description
(E)-(4-Aminostyryl)boronic acid is an organic compound with the molecular formula C8H10BNO2 It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-(4-Aminostyryl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Aminostyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-(4-Aminostyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form reversible covalent bonds with diols and other biomolecules.
Industry: This compound is used in the production of advanced materials, including polymers and sensors .
Mechanism of Action
The mechanism of action of (E)-(4-Aminostyryl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity. The boronic acid group interacts with nucleophilic residues in the enzyme, such as serine or threonine, forming a stable complex that inhibits the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amino and styryl groups.
(E)-2-(4-Aminophenyl)ethenylboronic acid: Similar structure with a different substitution pattern on the aromatic ring.
4-Aminophenylboronic acid: Lacks the styryl group but contains the amino and boronic acid groups
Uniqueness
(E)-(4-Aminostyryl)boronic acid is unique due to its combination of the styryl group and the amino group, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biomolecules or in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C8H10BNO2 |
---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
[(E)-2-(4-aminophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H,10H2/b6-5+ |
InChI Key |
LULBKHHXCBUHOB-AATRIKPKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)N)(O)O |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)N)(O)O |
Origin of Product |
United States |
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